
Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans is a chiral compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which include a cyclobutane ring with an amino group and a phenyl group attached. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
- Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
Uniqueness
Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both an amino group and a phenyl group on the cyclobutane ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
3-amino-1-phenylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
InChIキー |
VNEAWZZOCGHOPR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
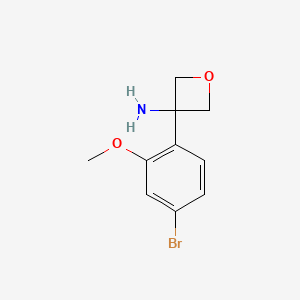
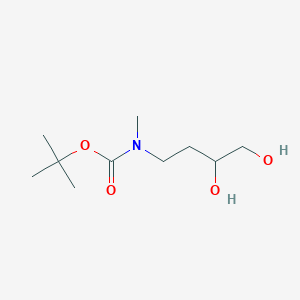

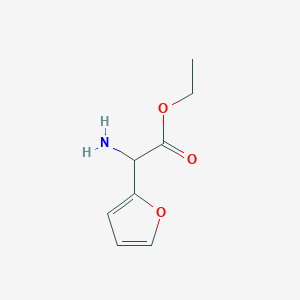
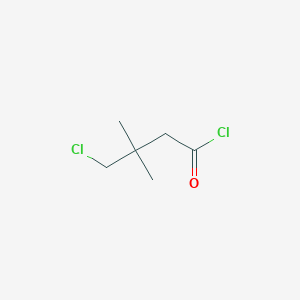
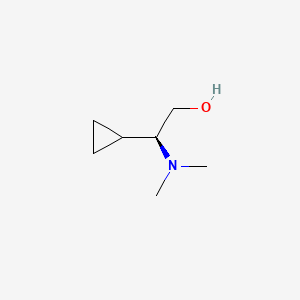

![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
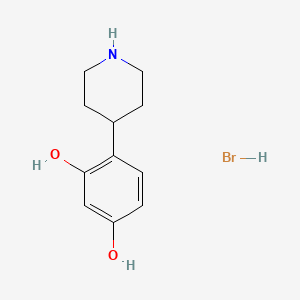
amine hydrochloride](/img/structure/B13457756.png)

